Cas no 97514-97-1 (2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-)

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- structure
97514-97-1 structure
상품 이름:2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-
CAS 번호:97514-97-1
MF:C8H14OSi
메가와트:154.281663417816
CID:803434

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 화학적 및 물리적 성질

이름 및 식별자

    • 2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-
    • TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL
    • (E)-5-trimethylsilanylpent-2-en-4-yn-1-ol
    • (E)-5-trimethylsilyl-2-penten-4-yn-1-ol
    • (E)-5-trimethylsilyl-pent-2-en-4-yn-1-ol
    • (2E)-5-(Trimethylsilyl)-2-penten-4-yn-1-ol (ACI)
    • 2-Penten-4-yn-1-ol, 5-(trimethylsilyl)-, (E)- (ZCI)
    • (E)-1-(Trimethylsilyl)-2-penten-4-yn-1-ol
    • 인치: 1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+
    • InChIKey: WKGUAYJZYDPJLJ-SNAWJCMRSA-N
    • 미소: C(/C=C/CO)#C[Si](C)(C)C

계산된 속성

  • 정밀분자량: 154.08100
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 174
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 1
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • PSA: 20.23000
  • LogP: 1.41570

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 보안 정보

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 세관 데이터

  • 세관 번호:2931900090
  • 세관 데이터:

    중국 세관 번호:

    2931900090

    개요:

    기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

    요약:

    2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12911-5g
5-(trimethylsilyl)pent-2-en-4-yn-1-ol
97514-97-1 95%
5g
$2750 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750837-1g
(e)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol
97514-97-1 98%
1g
¥2966.00 2024-04-23

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Synthesis of hydroxylated pyrrolidines by allenic cyclisation
Ng, Pearly Shuyi; Bates, Roderick W., Tetrahedron, 2016, 72(41), 6356-6362

합성회로 2

반응 조건
1.1 Catalysts: Ethylmagnesium bromide ,  (T-4)-[2,9-Bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-κN1,κN10]dic… Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  3 h, rt
1.3 Solvents: Ethyl acetate ;  rt
참조
Cobalt-Catalyzed E-Selective Cross-Dimerization of Terminal Alkynes: A Mechanism Involving Cobalt(0/II) Redox Cycles
Ueda, Yohei ; Tsurugi, Hayato ; Mashima, Kazushi, Angewandte Chemie, 2020, 59(4), 1552-1556

합성회로 3

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 30 min, -78 °C; 30 min, -78 °C → rt
참조
Highly regioselective decarboxylative Claisen rearrangement reactions of diallyl 2-sulfonylmalonates
Craig, Donald; Lansdell, Mark I.; Lewis, Simon E., Tetrahedron Letters, 2007, 48(44), 7861-7864

합성회로 4

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  1 h, -78 °C; 1 h, -78 °C → 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  2 h, rt
참조
A convergent approach to (-)-callystatin A based on local symmetry
Candy, Mathieu; Tomas, Loic; Parat, Sabrina; Heran, Virginie; Bienayme, Hugues; et al, Chemistry - A European Journal, 2012, 18(45), 14267-14271

합성회로 5

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 - -10 °C; 15 min, -10 °C; -10 °C → -78 °C
1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt; 1 h, rt
참조
Short, Tin-Free Synthesis of All Three Inthomycins
Kumar, Manjeet; Bromhead, Liam; Anderson, Zoe; Overy, Alistair; Burton, Jonathan W., Chemistry - A European Journal, 2018, 24(63), 16753-16756

합성회로 6

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
참조
On the way to oligocyclopropanes via transformations on 1,6-substituted trans-endiinenes
Wrobel, Mathias, 1999, , (20121004),

합성회로 7

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
참조
Stereocontrolled synthesis of naturally occurring polyacetylenes characterized by (E)-1-en-3-yne, (E)-1-ene-3,5-diyne, (1E,5E)-1,5-dien-3-yne, and (1E,7E)-1,7-diene-3,5-diyne moieties
Carpita, Adriano; Neri, Dario; Rossi, Renzo, Gazzetta Chimica Italiana, 1987, 117(8), 481-9

합성회로 8

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Hexane ;  30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Ruthenium-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide P
Trost, Barry M.; Papillon, Julien P. N.; Nussbaumer, Thomas, Journal of the American Chemical Society, 2005, 127(50), 17921-17937

합성회로 9

반응 조건
1.1 Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
참조
Total Synthesis of Fostriecin: Via a Regio- and Stereoselective Polyene Hydration, Oxidation, and Hydroboration Sequence
Gao, Dong; O'Doherty, George A., Organic Letters, 2010, 12(17), 3752-3755

합성회로 10

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Water
참조
A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation
Frank Lee, C.; Brown, Carla E.; Nielsen, Alexander J.; Kim, Changmo; Livne-Bar, Izhar; et al, Chemistry - A European Journal, 2022, 28(35),

합성회로 11

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  2 h, rt
참조
Synthesis and biological evaluation of C(13)/C(13')-bis-desmethyl-disorazole Z
Bold, Christian Paul; Lucena-Agell, Daniel; Oliva, Maria Angela; Diaz, Jose Fernando; Altmann, Karl-Heinz, ChemRxiv, 2022, , 1-16

합성회로 12

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ;  1 h, -78 °C; 4 h, -78 °C → rt
1.2 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  0 °C
참조
Catalytic Dicyanative [4 + 2] Cycloaddition Triggered by Cyanopalladation of Conjugated Enynes under Aerobic Conditions
Arai, Shigeru; Koike, Yuka; Hada, Hirohiko; Nishida, Atsushi, Journal of the American Chemical Society, 2010, 132(13), 4522-4523

합성회로 13

반응 조건
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
참조
Total and formal syntheses of fostriecin
Dong, Gao; Li, Bohui; O'Doherty, George A., Organic Chemistry Frontiers, 2020, 7(22), 3608-3615

합성회로 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
참조
The Decarboxylative Ireland-Claisen Rearrangement: Methodology Studies and Approaches to the Total Synthesis of (-)-Suaveoline
Lewis, Simon Eliot, 2006, , (20140701),

합성회로 15

반응 조건
1.1 Reagents: Ethylmagnesium chloride Solvents: Tetrahydrofuran ;  0 °C
1.2 50 °C
1.3 Reagents: Silica
참조
Synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoate, an analogue of 15R-Lipoxin A4
Phillips, Eifion D.; Chang, Hui-Fang; Holmquist, Christopher R.; McCauley, John P., Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3223-3226

합성회로 16

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -78 °C; -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -78 °C
참조
Stereoselective Total Synthesis of Atractylodemayne A, a Conjugated 2(E),8(Z),10(E)-Triene-4,6-diyne
Schmidt, Bernd; Audoersch, Stephan, Organic Letters, 2016, 18(5), 1162-1165

합성회로 17

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  -78 °C; 4 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -78 °C; -78 °C → rt
참조
Synthesis of isomeric polyacetylenes based on natural hydroxy matricaria esters
Garrais, Solange; Turkington, Jennifer; Goldring, William P. D., Tetrahedron, 2009, 65(40), 8418-8427

합성회로 18

반응 조건
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Tetrahydrofuran
1.2 -
참조
Stereocontrolled total synthesis of lipoxins A
Nicolaou, K. C.; Veale, C. A.; Webber, S. E.; Katerinopoulos, H., Journal of the American Chemical Society, 1985, 107(25), 7515-18

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Raw materials

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Preparation Products

추천 기사

추천 공급업체
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd